molecular formula C12H9F3N2O B2751144 N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide CAS No. 1795322-04-1

N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide

Cat. No.: B2751144
CAS No.: 1795322-04-1
M. Wt: 254.212
InChI Key: UFAGPSYIVHMFNK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a benzamide core substituted with a cyanocyclobutyl group and three fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide typically involves the reaction of 2,3,6-trifluorobenzoyl chloride with 1-cyanocyclobutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized benzamides.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclobutyl group and trifluorobenzamide moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide can be compared with other similar compounds, such as:

  • N-(1-cyanocyclobutyl)-3-(phenylamino)propanamide
  • N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their chemical properties and biological activities

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2,3,6-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-7-2-3-8(14)10(15)9(7)11(18)17-12(6-16)4-1-5-12/h2-3H,1,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAGPSYIVHMFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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